1-Iodo-3-methoxypropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

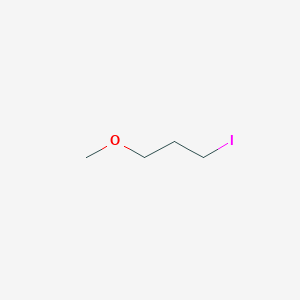

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCRJSFSDJOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542876 | |

| Record name | 1-Iodo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61542-10-7 | |

| Record name | 1-Iodo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 Iodo 3 Methoxypropane in Contemporary Chemical Research

Significance as a Functionalized Alkyl Halide in Organic Synthesis

Alkyl halides are a cornerstone of organic chemistry, serving as key precursors for a multitude of functional group interconversions. researchgate.net 1-Iodo-3-methoxypropane falls into the category of a primary alkyl iodide, which makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The presence of the methoxy (B1213986) group at the 3-position introduces an additional functionality that can influence the reactivity and properties of the molecules it is incorporated into. This ether linkage is generally stable under many reaction conditions, allowing the primary iodide to be the main site of reaction.

The utility of this compound as a functionalized alkyl halide is evident in its application in forming new carbon-carbon and carbon-heteroatom bonds. For instance, it is readily converted into its corresponding Grignard reagent, 3-methoxypropylmagnesium iodide. This organometallic reagent can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to construct more complex carbon skeletons.

Furthermore, this compound is employed as an alkylating agent. It can introduce the 3-methoxypropyl chain to various nucleophiles, including amines, alkoxides, and carbanions. An example of this is its reaction with N-methylimidazole to form N'-(3-Methoxypropyl)-N-methylimidazolium iodide, a precursor to ionic liquids. clockss.org The incorporation of the ether-functionalized chain can impart specific properties, such as altered solubility and viscosity, to the resulting products. nih.govscielo.br

The presence of the methoxy group can also be of strategic importance in multi-step syntheses. While the iodide is used for key bond formations, the ether functionality can be carried through several synthetic steps and can potentially be cleaved under specific acidic conditions if required later in the synthetic sequence. biosynth.com This dual functionality makes this compound a more versatile building block compared to simple alkyl iodides.

Role in the Landscape of Organoiodine Chemistry

Organoiodine compounds, particularly alkyl iodides, play a significant role in organic synthesis due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making organoiodides the most reactive alkyl halides in nucleophilic substitution and in the formation of organometallic reagents. researchgate.net this compound exemplifies these characteristics within the realm of organoiodine chemistry.

Its high reactivity makes it a preferred substrate in reactions where other alkyl halides, like chlorides or bromides, might be too slow or require harsh conditions. This is particularly advantageous in the formation of Grignard reagents and in various coupling reactions. The field of organoiodine chemistry has also seen significant advancements with the development of hypervalent iodine reagents, which are used as powerful oxidants and electrophilic group transfer agents. frontiersin.orgbeilstein-journals.orgrsc.org While this compound itself is a simple organoiodide, its utility as a building block contributes to the synthesis of more complex molecules that might later be subjected to transformations involving these advanced hypervalent iodine reagents.

Recent developments in photoredox catalysis have also highlighted the utility of alkyl iodides in radical reactions. bohrium.com The C-I bond can be homolytically cleaved under visible light irradiation to generate alkyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While specific studies on the photoredox-catalyzed reactions of this compound are not extensively documented in readily available literature, its identity as a primary alkyl iodide suggests its potential as a substrate in such transformations.

Historical Context and Evolution of its Utilization in Chemical Transformations

The use of alkyl halides in organic synthesis has a long history, with the Williamson ether synthesis, reported by Alexander Williamson in 1850, being a landmark discovery that demonstrated their utility in forming ether linkages. numberanalytics.com The development of the Grignard reaction in the early 20th century further solidified the importance of alkyl halides, especially iodides, as precursors to powerful carbon nucleophiles. acs.org

The specific history of this compound is not extensively documented as a singular topic. However, its synthesis and use are rooted in these fundamental discoveries. The preparation of this compound itself often involves a Finkelstein reaction, where an alkyl chloride or bromide is converted to the more reactive iodide using an alkali metal iodide. This reaction has been a standard method for the preparation of alkyl iodides for over a century. A common precursor for this compound is 3-methoxy-1-propanol, which can be converted to a tosylate and subsequently subjected to a Finkelstein reaction with sodium iodide.

The evolution of its use has mirrored the advancements in organic synthesis. Initially, its applications would have been primarily in simple nucleophilic substitution reactions. With the advent of modern cross-coupling reactions, the utility of organoiodides, including functionalized ones like this compound, has expanded significantly. These compounds can serve as coupling partners in various transition-metal-catalyzed reactions, although specific high-impact examples directly involving this compound in named cross-coupling reactions are not prominently featured in broad reviews.

More recently, the interest in functionalized ionic liquids has provided a new avenue for the application of this compound, as seen in its use for the synthesis of imidazolium (B1220033) salts. clockss.org This reflects a trend in materials science where the tailored functionalization of molecules is crucial for developing materials with specific properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9IO | nih.gov |

| Molecular Weight | 200.02 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 61542-10-7 | nih.gov |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| SMILES | COCCCI | nih.gov |

| InChI | InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3 | nih.gov |

| InChIKey | DFNCRJSFSDJOBT-UHFFFAOYSA-N | nih.gov |

Reactivity Overview

| Reaction Type | Role of this compound | Example Products |

| Nucleophilic Substitution (SN2) | Electrophile | Ethers, amines, nitriles, etc. |

| Grignard Reagent Formation | Precursor to nucleophile | 3-methoxypropylmagnesium iodide |

| Alkylation | Alkylating agent | N'-(3-Methoxypropyl)-N-methylimidazolium iodide |

Synthetic Methodologies for 1 Iodo 3 Methoxypropane

Alkylation and Halogenation Routes from Precursors

The synthesis of 1-iodo-3-methoxypropane frequently commences from readily available propane (B168953) derivatives, which are then converted through targeted alkylation and halogenation reactions. The choice of precursor and reaction type is often dictated by factors such as starting material availability, desired purity, and reaction scale.

Conversion from 1-Bromo-3-methoxypropane and Analogues

A prominent and efficient method for synthesizing this compound is through the halogen exchange reaction of its bromo analogue, 1-bromo-3-methoxypropane. This transformation is typically achieved via the Finkelstein reaction, a classic SN2 process. organic-chemistry.orgadichemistry.com In this reaction, an alkyl bromide or chloride is treated with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent. organic-chemistry.org

The driving force for this reversible reaction is often the principle of Le Châtelier. ic.ac.uk By using acetone (B3395972) as the solvent, the equilibrium is shifted towards the products because sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not and precipitates out of the solution. adichemistry.comic.ac.uk This removal of a product from the reaction mixture drives the reaction to completion, typically resulting in high yields of the desired iodoalkane. adichemistry.com A patent describing the synthesis of an imidazo[1,2-a]pyrazine (B1224502) derivative reports the preparation of this compound from 1-bromo-3-methoxypropane, achieving a yield of 84% after purification by flash column chromatography. google.comgoogleapis.com

Table 1: Finkelstein Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Key Principle | Reported Yield |

|---|---|---|---|---|

| 1-Bromo-3-methoxypropane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | High |

| 1-Chloro-3-methoxypropane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl | High |

Iodination Strategies for Propane Derivatives

An alternative to halogen exchange is the direct iodination of other propane derivatives, most notably 3-methoxypropan-1-ol. This alcohol precursor can be converted to this compound using various iodinating agents. A widely used method for this type of transformation is the Appel reaction. organic-chemistry.orgwikipedia.org

The classical Appel reaction involves treating an alcohol with triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetraiodide (CI₄) or iodine (I₂), to produce the corresponding alkyl halide. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an SN2 reaction, yielding the alkyl iodide and triphenylphosphine oxide as a byproduct. organic-chemistry.org One documented synthesis of this compound involves the reaction of 3-methoxypropan-1-ol with triphenylphosphine and iodine. doi.org This method provides a direct route from the alcohol to the iodide under relatively mild conditions.

Table 2: Appel-type Reaction for this compound Synthesis

| Precursor | Reagents | Byproduct | Reaction Type |

|---|---|---|---|

| 3-Methoxypropan-1-ol | Triphenylphosphine (PPh₃), Iodine (I₂) | Triphenylphosphine oxide (TPPO) | SN2 |

Advanced Synthetic Approaches for Efficient and Scalable Production

The demands of industrial and large-scale laboratory applications necessitate the development of synthetic methods that are not only high-yielding but also cost-effective, safe, and environmentally benign. Research in this area focuses on optimizing existing protocols and incorporating principles of green chemistry.

Optimization of Reaction Conditions and Reagent Systems

Optimization of the Finkelstein reaction for producing this compound often involves fine-tuning the reaction parameters. This includes using a significant excess of the metal iodide salt to push the equilibrium forward and carefully controlling the temperature to balance reaction rate and selectivity. organic-chemistry.org The choice of solvent is critical, with acetone being highly effective due to the differential solubility of the halide salts. adichemistry.comic.ac.uk

For Appel-type reactions, optimization can involve the use of alternative phosphine (B1218219) reagents or the addition of bases like imidazole (B134444). The use of iodine and imidazole with triphenylphosphine in dichloromethane (B109758) (DCM) at room temperature is a reported method for converting alcohols to iodides. nrochemistry.com The imidazole acts as a catalyst and helps to activate the alcohol. Such modifications aim to improve yields, reduce reaction times, and simplify the purification process by minimizing side reactions.

Green Chemistry Principles in Synthesis (e.g., Solvent-Minimized Reactions)

The principles of green chemistry are increasingly influencing the choice of synthetic routes. For the synthesis of this compound, this involves seeking alternatives to hazardous reagents and solvents. While the classic Appel reaction is effective, it suffers from the use of toxic halogenating agents and the stoichiometric formation of triphenylphosphine oxide, which can be difficult to separate from the product. wikipedia.org

To address these drawbacks, catalytic versions of the Appel reaction have been developed. wikipedia.org These methods use a catalytic amount of a phosphine reagent, which is regenerated in situ, thereby reducing waste. Furthermore, research into solid-supported reagents, such as polymer-bound triphenylphosphine, allows for easier separation and recycling of the reagent, contributing to a more sustainable process. organic-chemistry.org Another green approach involves the use of ion-exchange resins. For instance, a dried Dowex H+/NaI system has been shown to be effective for various reactions, including the conversion of alcohols to iodides, offering a reusable and easily handled solid material. researchgate.net Such strategies minimize solvent usage and simplify product work-up, aligning with the goals of green chemistry.

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 3 Methoxypropane

Radical Reactions and Associated Intermediates

Beyond ionic pathways, alkyl iodides can also participate in radical reactions, typically under thermal or photochemical conditions. These reactions proceed via neutral, highly reactive intermediates known as free radicals.

The carbon-iodine bond in 1-iodo-3-methoxypropane is relatively weak and can undergo homolytic cleavage when exposed to sufficient energy, such as heat or ultraviolet (UV) light. nih.gov This process generates two radical species: a 3-methoxypropyl radical and an iodine radical. researchgate.net

CH(_3)OCH(_2)CH(_2)CH(_2)I (\xrightarrow{h\nu \text{ or } \Delta}) CH(_3)OCH(_2)CH(_2)CH(_2)(\cdot) + (\cdot)I

The generation of these radical species is the initiation step of a radical chain reaction. youtube.com The 3-methoxypropyl radical is a primary alkyl radical. Characterization of such short-lived radical intermediates is challenging and often relies on indirect methods or specialized spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect species with unpaired electrons. scielo.org.mx

Once generated, the 3-methoxypropyl and iodine radicals can participate in a variety of mechanistic pathways characteristic of radical chain reactions. libretexts.org

Initiation : As described above, the process begins with the light- or heat-induced homolytic cleavage of the C-I bond to form the initial radicals. nih.govyoutube.com

Propagation : These initial radicals can then react with other molecules to create new radicals, propagating the chain reaction. There are many possibilities, for instance:

Hydrogen Abstraction : An iodine radical can abstract a hydrogen atom from a suitable donor (R-H), forming hydrogen iodide and a new radical (R(\cdot)). (\cdot)I + R-H (\rightarrow) H-I + R(\cdot)

Radical Addition : The 3-methoxypropyl radical could add across a double or triple bond of another molecule, creating a larger radical intermediate.

Termination : The chain reaction ceases when two radicals combine to form a stable, non-radical product. There are several possible termination steps:

CH(_3)OCH(_2)CH(_2)CH(_2)(\cdot) + (\cdot)I (\rightarrow) CH(_3)OCH(_2)CH(_2)CH(_2)I

2 CH(_3)OCH(_2)CH(_2)CH(_2)(\cdot) (\rightarrow) CH(_3)O(CH(_2))(_6)OCH(_3)

2 (\cdot)I (\rightarrow) I(_2)

These iodine-mediated radical reactions are synthetically useful and offer reaction pathways that are complementary to the more common ionic reactions. nih.gov

Metal-Mediated and Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is the focal point of its reactivity, particularly in transformations involving metals. The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polarized bond, rendering the carbon atom electrophilic. However, in the presence of active metals or transition metal catalysts, a polarity reversal (umpolung) can be achieved, transforming the 3-methoxypropyl group into a potent nucleophile for carbon-carbon bond formation.

Organometallic Reagent Formation (e.g., Grignard Reagents)

The reaction of this compound with magnesium metal is a classic example of organometallic reagent formation, yielding 3-methoxypropylmagnesium iodide, a valuable Grignard reagent. This transformation involves the oxidative insertion of magnesium into the carbon-iodine bond.

Reaction Mechanism and Conditions

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The process is understood to involve radical intermediates. An electron is transferred from the magnesium surface to the alkyl iodide, leading to the formation of a radical anion, which then fragments into an alkyl radical and an iodide ion. The alkyl radical subsequently reacts with the magnesium surface to form the organomagnesium compound.

Successful formation of 3-methoxypropylmagnesium iodide requires anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water or alcohols. Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent in solution. The magnesium metal often requires activation to remove a passivating layer of magnesium oxide from its surface; this is typically achieved by adding a small crystal of iodine or 1,2-dibromoethane.

| Reactant | Reagent | Solvent | Activating Agent | General Conditions | Product |

|---|---|---|---|---|---|

| This compound | Magnesium Turnings | Anhydrous Tetrahydrofuran (THF) | Iodine (catalytic) | Inert atmosphere (N₂ or Ar), dropwise addition of alkyl iodide to Mg suspension, gentle heating to initiate, then maintaining a mild reflux. | 3-Methoxypropylmagnesium iodide |

Cross-Coupling Reactions (e.g., Negishi Coupling)

This compound is an effective electrophile for palladium- or nickel-catalyzed cross-coupling reactions. Among these, the Negishi coupling provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide. The organozinc reagent, 3-methoxypropylzinc iodide, can be readily prepared in situ from this compound or by transmetalation from the corresponding Grignard or organolithium reagent.

Mechanistic Pathway

The catalytic cycle of a Negishi coupling reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (the coupling partner, e.g., an aryl or vinyl iodide), forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent (3-methoxypropylzinc iodide) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Research Findings

The utility of the 3-methoxypropyl moiety in Negishi coupling has been demonstrated in the synthesis of functionalized heterocyclic compounds. For instance, researchers have successfully coupled the organozinc reagent derived from this compound with a substituted iodoimidazole. This reaction highlights the compatibility of the ether functional group within the 3-methoxypropyl unit under the catalytic conditions. The specific details of this reported coupling are summarized in the table below.

| Organozinc Reagent Source | Coupling Partner | Catalyst | Solvent | Yield | Product |

|---|---|---|---|---|---|

| This compound | 4-Iodo-1-trityl-1H-imidazole | Pd(PPh₃)₄ | Tetrahydrofuran (THF) | 78% | 4-(3-Methoxypropyl)-1-trityl-1H-imidazole |

This example demonstrates that the 3-methoxypropylzinc reagent couples efficiently with a complex, sterically hindered aryl iodide, showcasing the robustness of the Negishi reaction for incorporating this functionalized alkyl chain. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for such reactions involving alkylzinc reagents.

Role of 1 Iodo 3 Methoxypropane As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of N-Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and pharmaceuticals. The incorporation of specific side chains can significantly influence their pharmacological properties. 1-Iodo-3-methoxypropane provides a readily available source for the 3-methoxypropyl moiety, which can be strategically integrated into various heterocyclic systems.

Imidazolium (B1220033) Salts and Ionic Liquid Architectures

Pyrimidine and Uracil Derivative Synthesis

Pyrimidine and its derivatives, including the nucleobase uracil, are of immense biological importance as components of nucleic acids and as therapeutic agents. The functionalization of the pyrimidine ring is a key area of research in medicinal chemistry. While a direct synthesis of pyrimidine or uracil derivatives using this compound is not explicitly documented in the reviewed literature, a closely related synthesis has been reported. 1-(2-hydroxy-3-methoxypropyl)uracil derivatives have been successfully synthesized from the reaction of 5-substituted uracil derivatives with 1,2-oxy-3-methoxypropane in the presence of sodium hydride. asianpubs.org This suggests that the 3-methoxypropyl moiety can be introduced onto the uracil scaffold, although via a different, yet structurally similar, starting material. Further research would be needed to confirm the direct reactivity of this compound with pyrimidine or uracil.

Quinazoline-Based Anticancer Drug Precursors (e.g., Erlotinib)

Quinazoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity. A notable example is Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer. The synthesis of Erlotinib and its precursors can involve multiple steps, and the introduction of specific side chains is crucial for its biological activity. One synthetic route for Erlotinib explicitly utilizes this compound. In this synthesis, a key intermediate is reacted with this compound in dimethylformamide (DMF) at 45-50 °C for 12 hours to introduce the 3-methoxypropoxy side chain. This reaction is a critical step in building the final molecular architecture of this important anticancer drug.

Table 1: Synthesis of Erlotinib Intermediate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |

| Quinazoline precursor | This compound | DMF | 45-50 °C | 12 h | 3-methoxypropoxy-substituted quinazoline intermediate |

Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that have attracted interest due to their diverse biological activities. The synthesis of these derivatives typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. While the existing literature describes various methods for the synthesis of imidazo[1,2-a]pyrazines, a specific example utilizing this compound to introduce a 3-methoxypropyl side chain has not been identified in the reviewed sources. However, the general synthetic strategies for these compounds often allow for the incorporation of various substituents, suggesting that this compound could potentially be used to create novel derivatives with this specific side chain.

Integration into Complex Molecular Architectures

Beyond its role in the synthesis of foundational heterocyclic systems, this compound can also be a valuable reagent for introducing the 3-methoxypropyl group into more complex, multi-functional molecules, such as natural products and their analogues.

Application in Dolabelide Subunit Synthesis

Dolabelides are a family of macrolides isolated from sea hares that have shown potent cytotoxic activity against various cancer cell lines, making them attractive targets for total synthesis. The synthesis of these complex natural products is a challenging endeavor that requires the strategic assembly of smaller, functionalized subunits. While the total synthesis of dolabelides has been achieved through various routes, the direct application of this compound in the synthesis of a dolabelide subunit is not explicitly described in the reviewed literature. The synthesis of these complex molecules involves numerous steps and a wide array of reagents to construct the intricate carbon skeleton and stereocenters.

Preparation of Carborane Derivatives

Carboranes are polyhedral boron-carbon clusters known for their exceptional thermal and chemical stability. These unique three-dimensional structures are of great interest in materials science and medicine. The functionalization of carborane cages is key to tailoring their properties for specific applications.

This compound can be used to introduce the 3-methoxypropyl group onto a carborane cage. While direct literature detailing this specific reaction is sparse, the principle follows established methods for carborane alkylation. Typically, a deprotonated carborane anion acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine in this compound. This results in the formation of a new carbon-carbon bond between the carborane cage and the 3-methoxypropyl chain.

The synthesis of functionalized carboranes often involves the strategic introduction of various substituents. For instance, in the synthesis of 1,12-difunctionalized o-carborane derivatives, iodination of a substituted o-carborane is a key step to introduce a reactive handle for further modifications, such as Negishi C-C coupling reactions. vanderbilt.edu While not a direct use of this compound, this highlights the importance of iodo-derivatives in carborane chemistry. The introduction of an alkyl chain like 3-methoxypropane can modify the physical properties of the carborane, such as its solubility and electronic characteristics, which is crucial for the development of new materials like liquid crystals or for use in supramolecular assemblies. mdpi.com

Contribution to C(sp3)-Enriched Drug-Like Molecule Construction

In modern drug discovery, there is a significant emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures. Molecules with a higher fraction of sp3-hybridized carbon atoms (which have a tetrahedral geometry) often exhibit improved physicochemical properties, such as better solubility and metabolic stability, and can offer more specific interactions with biological targets.

The 3-methoxypropyl group provided by this compound is a classic example of a C(sp3)-rich fragment. Its incorporation into a potential drug molecule introduces conformational flexibility and a three-dimensional shape. This is a departure from the flat, aromatic rings commonly found in many older drugs. The presence of the ether linkage also provides a potential site for hydrogen bonding, which can be crucial for binding to a biological target.

The use of alkylating agents like this compound allows medicinal chemists to build up molecular complexity and explore new areas of chemical space. By attaching the 3-methoxypropyl group to various molecular scaffolds, researchers can systematically study how changes in three-dimensional structure affect biological activity.

Utility as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting complex are heavily influenced by the nature of the ligand. While this compound itself is not typically a ligand, it serves as a crucial starting material for the synthesis of ligands.

The reactive iodide allows for the attachment of the 3-methoxypropyl group to a molecule that contains a donor atom, such as nitrogen, phosphorus, or sulfur. For example, a primary or secondary amine can be alkylated with this compound to introduce the 3-methoxypropyl arm. This arm can then participate in coordinating to a metal center.

The methoxy (B1213986) group at the end of the propyl chain can also act as a donor atom (an ether oxygen), making the resulting ligand potentially hemilabile. A hemilabile ligand has at least two different coordinating groups, one of which can easily dissociate and re-associate with the metal center. This property can be very useful in catalysis, as it can open up a coordination site on the metal for a substrate to bind during a catalytic cycle. The synthesis of derivatives of macrocyclic ligands like 1,4,7,10-tetraazacyclododecane (cyclen) with pendant arms is a common strategy to create complexes with high thermodynamic stability and kinetic inertness, which is particularly important for applications like MRI contrast agents. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 3 Methoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-iodo-3-methoxypropane.

High-Resolution ¹H-NMR Analysis

High-resolution ¹H-NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms, with the protons closest to the iodine and oxygen atoms showing characteristic downfield shifts.

A typical ¹H-NMR spectrum would exhibit the following proton signals:

A triplet corresponding to the two protons on the carbon adjacent to the iodine atom (I-CH₂).

A multiplet (often a quintet or sextet) for the two protons on the central carbon atom (-CH₂-).

A triplet for the two protons on the carbon adjacent to the methoxy (B1213986) group (-CH₂-O).

A singlet for the three protons of the methoxy group (CH₃-O).

The integration of these peaks confirms the 2:2:2:3 ratio of the protons in their respective environments. Spin-spin coupling between adjacent non-equivalent protons gives rise to the multiplicity of the signals (triplets and multiplets), which helps in assigning the connectivity of the proton-bearing carbons. For instance, the protons on the central methylene (B1212753) group are coupled to the protons on both adjacent methylene groups, resulting in a more complex splitting pattern. clockss.org

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| I-CH₂- | Varies | Triplet (t) | Varies |

| -CH₂- | Varies | Multiplet (m) | Varies |

| -CH₂-O- | Varies | Triplet (t) | Varies |

| CH₃-O- | Varies | Singlet (s) | N/A |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C-NMR Analysis for Carbon Framework Determination

¹³C-NMR spectroscopy is instrumental in determining the carbon skeleton of this compound. nih.gov The spectrum displays three distinct signals, confirming the presence of three different carbon environments in the propane (B168953) chain, in addition to the carbon of the methoxy group.

The carbon attached to the highly electronegative iodine atom experiences a significant upfield shift due to the heavy atom effect, appearing at a lower chemical shift value. docbrown.info Conversely, the carbon atom bonded to the oxygen of the methoxy group is deshielded and appears at a higher chemical shift. The central carbon atom of the propane chain resonates at an intermediate chemical shift. The carbon of the methoxy group also gives a characteristic signal. docbrown.info

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| I-CH₂- | ~7-10 |

| -CH₂- | ~30-35 |

| -CH₂-O- | ~70-75 |

| CH₃-O- | ~58-60 |

Note: The chemical shift values are approximate and can be influenced by the solvent and experimental conditions. nih.govdocbrown.info

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can offer unambiguous assignments and confirm the connectivity of the molecule.

COSY spectra would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- sequence in the propane chain.

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. bldpharm.comwiley-vch.de

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (200.02 g/mol ). nih.govmolbase.com A key feature in the mass spectrum of an iodo-compound is the significant peak corresponding to the loss of the iodine atom, which is a good leaving group. docbrown.info

Common fragmentation patterns for this compound would include:

Loss of an iodine radical (I•) to give a [C₄H₉O]⁺ fragment. This is often a prominent peak due to the relative weakness of the C-I bond. docbrown.info

Cleavage of the C-O bond, leading to fragments such as [CH₃O]⁺ or [C₃H₆I]⁺.

Fragmentation of the propyl chain, resulting in smaller charged species.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. wiley-vch.de This precision allows for the determination of the elemental composition of the ions, confirming the molecular formula of this compound as C₄H₉IO. rsc.org HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable techniques for assessing the purity of this compound and analyzing it within complex mixtures. bldpharm.comgoogle.comacs.org These methods couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

In an LC-MS or UPLC-MS analysis, a sample is first injected into the liquid chromatograph, where this compound is separated from any impurities or other components in a mixture based on its interaction with the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides mass information for each eluted peak. This allows for the confident identification and quantification of this compound, even in trace amounts. These techniques are particularly valuable in reaction monitoring and quality control processes. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent absorptions are associated with the C-H bonds of the propane backbone, the C-O-C ether linkage, and the C-I bond. Aliphatic ethers are distinguished by a strong C-O-C stretching vibration that typically appears in the range of 1300–1000 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com For dialkyl ethers specifically, this asymmetric stretch is expected around 1120 cm⁻¹. uobabylon.edu.iq The presence of C-H bonds is confirmed by stretching vibrations in the 3000–2850 cm⁻¹ region. mvpsvktcollege.ac.invscht.cz The carbon-iodine bond, due to the heavy iodine atom, vibrates at a much lower frequency, with its stretching absorption found in the far-infrared region, typically between 600 and 500 cm⁻¹. rsc.org The absence of significant absorptions for hydroxyl (O-H) or carbonyl (C=O) groups further confirms the ether functionality. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-O-C Asymmetric Stretch | Ether | 1070 - 1140 | Strong |

X-ray Crystallography for Solid-State Structure Determination

This analytical method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be accurately modeled. For a molecule like this compound, this analysis would unequivocally determine the conformation of the propyl chain and the precise spatial relationship between the methoxy group and the terminal iodine atom.

Table 2: Illustrative Data Obtainable from X-ray Crystallography

| Crystallographic Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | 11.2, 8.8, 15.4 |

| α, β, γ (°) | The angles between the unit cell axes. | 90, 101.5, 90 |

| Volume (ų) | The volume of the unit cell. | 1476 |

| Z | The number of molecules per unit cell. | 4 |

Note: The data in this table is for illustrative purposes to show the type of information provided by X-ray crystallography and does not represent actual data for this compound. researchgate.net

Thermal Analysis for Understanding Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of a compound as a function of temperature. For this compound, it is known to be stable at room temperature but undergoes decomposition at elevated temperatures. biosynth.com

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures. As the compound is heated, the temperature at which significant mass loss occurs indicates the onset of decomposition. For related organohalogen compounds, this analysis reveals the temperature thresholds for their stability. clockss.org DSC measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting, boiling, or glass transitions. Hazardous decomposition products for similar compounds include carbon monoxide and carbon dioxide. jwpharmlab.com

Table 3: Expected Data from Thermal Analysis of this compound

| Analysis Type | Parameter Measured | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass Loss vs. Temperature | Onset of decomposition temperature, decomposition profile. |

Computational Chemistry and Theoretical Investigations of 1 Iodo 3 Methoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine the electronic structure and predict the reactivity of molecules like 1-iodo-3-methoxypropane. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular orbitals and energy landscapes.

The three-dimensional structure of a molecule is critical to its properties and reactivity. For a flexible molecule such as this compound, multiple conformations, or spatial arrangements of atoms, are possible due to rotation around its single bonds. Energy minimization and conformational analysis are computational techniques used to identify the most stable of these conformations.

By systematically exploring the potential energy surface of the molecule, these calculations can determine the geometries that correspond to energy minima. The most stable conformation, known as the global minimum, represents the most likely structure of the molecule under a given set of conditions. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the general approach involves varying the dihedral angles of the C-C and C-O bonds and calculating the corresponding energy to map out the conformational landscape. The presence of a bulky iodine atom and a methoxy (B1213986) group introduces specific steric and electronic effects that influence the preferred conformations.

Table 1: Representative Calculated Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H9IO | nih.gov |

| Molecular Weight | 200.02 g/mol | nih.gov |

| InChIKey | DFNCRJSFSDJOBT-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | COCCCI | nih.gov |

This table contains data computed by PubChem.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. unimore.it These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental studies. unimore.it

The development of a QSPR model begins with the calculation of a large number of molecular descriptors for a set of compounds with known properties. unimore.it These descriptors can be constitutional, topological, geometrical, or electronic in nature. unimore.it For this compound, descriptors would include its molecular weight, polarizability, dipole moment, and various topological indices that encode information about its size, shape, and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates a specific property (e.g., boiling point, solubility) to a combination of these descriptors. unimore.it While no specific QSPR models for this compound have been detailed in the literature, the methodology is broadly applicable to this class of compounds. researchgate.net

A crucial step in QSPR modeling is the validation of the predictive model. unimore.it This is typically done using both internal and external validation techniques to ensure the model is robust and not overfitted to the training data. unimore.it A validated QSPR model can then be used to predict the properties of compounds not included in the initial training set.

Beyond prediction, QSPR models can also provide insights into the molecular features that are most influential in determining a particular property. unimore.it By examining the descriptors that are included in the final model, it is possible to understand the underlying structure-property relationships. For instance, if a descriptor related to polarity is found to be significant in a model for boiling point, it suggests that intermolecular dipole-dipole interactions play a key role.

Mechanistic Pathways Elucidation Through Computational Simulations (e.g., Density Functional Theory)

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. core.ac.ukdoi.org DFT provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. core.ac.uk

For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

While detailed DFT studies on the reaction mechanisms of this compound are not widely published, the principles can be illustrated by considering its reaction with a nucleophile. The calculations would model the approach of the nucleophile to the carbon atom bearing the iodine, the breaking of the C-I bond, and the formation of the new bond with the nucleophile. Such studies can also help to understand the regioselectivity and stereoselectivity of reactions. For instance, in related haloalkanes, computational studies have been used to rationalize the preference for attack at a specific carbon atom. core.ac.uk

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-Chloro-3-iodo-2-methoxy-2-methylpropane |

| Iodine |

| Carbon |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomistic level. nih.gov By solving Newton's equations of motion for a system of molecules, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and bulk properties. ebsco.com While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of analogous compounds, such as other haloalkanes and ethers, provide a robust framework for understanding its behavior.

The dynamic behavior of this compound in a condensed phase is governed by a combination of intramolecular and intermolecular forces. Intramolecularly, the flexibility of the propane (B168953) backbone allows for rotation around the C-C single bonds, leading to various conformational isomers. The relative populations of these conformers are determined by the interplay of steric hindrance and electrostatic interactions between the bulky iodine atom, the methoxy group, and the hydrocarbon chain. acs.orgrsc.org

Intermolecularly, the interactions of this compound with neighboring molecules are multifaceted. The primary forces at play are London dispersion forces, which are significant due to the large, polarizable iodine atom. vaia.com Additionally, the molecule possesses a dipole moment arising from the electronegativity differences between carbon, iodine, and oxygen, leading to dipole-dipole interactions. libretexts.org The ether oxygen atom can also act as a hydrogen bond acceptor in protic solvents or in systems with suitable hydrogen bond donors. nih.govacs.org

To perform a realistic MD simulation of this compound, a well-parameterized force field is essential. Force fields are sets of equations and associated parameters that define the potential energy of a system of particles. gromacs.org For a molecule like this compound, which contains both a halogen and an ether group, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GROMOS (GROningen MOlecular Simulation) are suitable choices, as they have been parameterized for a wide range of organic molecules, including haloalkanes and ethers. acs.orgnih.govnih.govnih.gov The accuracy of the simulation is highly dependent on the quality of these parameters, which include atomic charges, van der Waals radii, and parameters for bond stretching, angle bending, and dihedral torsions. matsci.org

A typical MD simulation of liquid this compound would involve placing a number of these molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid. The system would then be equilibrated to the desired temperature and pressure, followed by a production run from which various properties can be calculated. aip.org

Detailed Research Findings from Analogous Systems:

While direct research on this compound is limited, studies on similar molecules provide valuable insights:

Conformational Preferences: Simulations of 1,2-dihaloethanes reveal a preference for the anti conformation over the gauche conformation in the gas phase due to steric repulsion between the halogen atoms. However, in the liquid phase, the gauche conformer can be stabilized by intermolecular interactions. nih.govacs.org For this compound, a similar dynamic equilibrium between different staggered conformations along the C1-C2 and C2-C3 bonds is expected. The presence of the methoxy group introduces additional complexity, with potential for intramolecular interactions between the oxygen and the rest of the chain.

Intermolecular Interactions: MD simulations of ethers in aqueous solution have shown that the ether oxygen can form hydrogen bonds with water molecules. nih.gov In a pure liquid of this compound, or in a mixture with other polar molecules, the ether oxygen would likely participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. The large iodine atom would contribute significantly to van der Waals interactions, influencing the packing and local structure of the liquid. vaia.com

Force Field Parameterization: Research has been conducted to develop and refine force field parameters for haloalkanes. acs.orgnih.gov For instance, the GROMOS force field has been extended to include parameters for a variety of haloalkanes by fitting to experimental data such as liquid densities and heats of vaporization. acs.org Similarly, efforts have been made to improve the treatment of halogen bonding in the CHARMM force field by introducing virtual particles to better represent the anisotropic charge distribution around the halogen atom, known as the sigma-hole. nih.gov The OPLS-AA force field also includes parameters for iodoalkanes. github.comgithub.com These advancements in force field development are crucial for obtaining accurate simulation results for halogenated compounds.

Data Tables:

The following tables present hypothetical yet representative data that one might expect to obtain from a molecular dynamics simulation of liquid this compound at standard conditions, based on findings from analogous systems.

| Parameter | Value | Description |

|---|---|---|

| Force Field | OPLS-AA / CHARMM36 | Commonly used all-atom force fields for organic molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T). |

| Temperature | 298.15 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 2 fs | Integration time step for the equations of motion. |

| Simulation Time | 50 ns | Duration of the production phase of the simulation. |

Emerging Research Directions and Future Perspectives on 1 Iodo 3 Methoxypropane Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of 1-iodo-3-methoxypropane to minimize environmental impact and enhance efficiency.

Development of Catalytic Systems for Reduced Waste

Furthermore, the development of efficient nickel precatalysts for cross-coupling reactions under mild conditions presents another avenue for waste reduction. acs.org These catalysts can enable reactions with a broader range of substrates and functional groups, leading to more atom-economical processes.

Mechanochemical Synthesis Applications

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is emerging as a powerful tool for sustainable synthesis. cardiff.ac.uk This solvent-free or low-solvent approach offers significant environmental benefits by reducing the use of hazardous organic solvents. Research has shown that mechanochemical methods, such as ball-milling, can be employed for various organic transformations. cardiff.ac.uk While specific applications of mechanochemistry for the synthesis of this compound are still under exploration, the principles have been successfully applied to related reactions, suggesting its potential for the greener synthesis of this compound. acs.orgcardiff.ac.uk

Flow Chemistry and Automated Synthesis Applications

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering enhanced efficiency, safety, and control.

Continuous Flow Processes for Efficiency and Control

Continuous flow processing is becoming a key technology in the chemical industry, allowing for the direct transfer of optimized reaction parameters from laboratory-scale to large-scale production with minimal re-optimization. acs.org This technology is particularly advantageous for handling reactive intermediates and exothermic reactions. The synthesis of various organic compounds, including biaryls and functionalized heterocycles, has been successfully demonstrated using continuous flow systems. acs.org For instance, an end-to-end automated workflow has been developed for the synthesis of C(sp3)-enriched drug-like molecules, which includes library synthesis in continuous flow from commercially available alkyl halides. acs.org This approach allows for the preparation and use of unstable organozinc reagents, which are valuable for cross-coupling reactions. acs.org The application of continuous flow processes to the synthesis and reactions of this compound could lead to more efficient and scalable production methods. google.com

Robotic Platforms for High-Throughput Synthesis

Robotic platforms are being increasingly integrated into chemical synthesis to enable high-throughput experimentation and accelerate the discovery of new molecules and reactions. acs.orgnih.gov These automated systems can perform a large number of reactions in parallel, facilitating the rapid screening of reaction conditions and the synthesis of compound libraries. acs.org A fully automated platform has been developed for the synthesis of diverse C(sp3)-rich molecules via Negishi coupling, incorporating automated liquid-liquid extraction and purification. acs.org The use of such robotic platforms in conjunction with this compound could significantly expedite the exploration of its chemical space and the development of new applications.

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

Research is actively exploring the use of derivatives of this compound in the development of novel catalytic systems. The introduction of the 3-methoxypropyl group can influence the electronic and steric properties of a catalyst, potentially leading to enhanced activity, selectivity, and stability.

For example, N1-(3-methoxypropyl)-N3-methylimidazolium salts, derived from this compound, have been synthesized and characterized as ionic liquids. clockss.org These compounds have been investigated as electrolytes in dye-sensitized solar cells. clockss.org The flexibility of the oxygen-containing alkyl group is thought to weaken intermolecular interactions, resulting in lower viscosity compared to simple alkyl-substituted imidazolium (B1220033) salts. clockss.org

Furthermore, ruthenacarboranes incorporating B-methylated dicarbollide ligands have been synthesized and their catalytic activity in atom transfer radical polymerization has been studied. researchgate.net The introduction of methyl substituents into the carborane cage was found to decrease the redox potentials of the complexes, making them more effective catalysts. researchgate.net While not directly involving this compound, this research highlights the principle of modifying ligand structures to tune catalytic properties, a strategy that could be applied to derivatives of this compound.

The synthesis of various heterocyclic compounds and potential anti-cancer drugs has also involved the use of this compound as a reagent. arkat-usa.orgcore.ac.uk These synthetic routes often rely on the development of specific catalytic systems to achieve the desired transformations. The exploration of novel catalysts for these reactions remains an active area of research.

Design and Synthesis of Advanced Functional Materials Incorporating the Methoxypropane Moiety

The strategic incorporation of the methoxypropane moiety, often introduced using reagents like this compound, into larger molecular architectures is a growing area of interest in materials science. This functional group, with its combination of a flexible propyl chain and a polar methoxy (B1213986) group, can impart desirable properties to a variety of materials, including polymers and photochromic compounds. The iodo-group in this compound makes it a versatile building block for introducing this moiety through various organic synthesis reactions.

Research into functional materials has demonstrated the utility of the methoxypropane group in creating novel compounds with specific applications. For instance, the synthesis of photochromic compounds, which can reversibly change color upon exposure to light, has utilized this compound as a reactant. In one example, this compound was used in the synthesis of a complex photochromic molecule, highlighting its role as a key building block in the creation of advanced optical materials google.com.

The methoxypropane moiety is also of interest in the development of functional polymers. While direct polymerization of this compound is not common, it can be used to functionalize existing polymers or be incorporated into monomer synthesis. For example, research on methoxy-functionalized glycerol-based aliphatic polycarbonates has shown that the introduction of methoxypropyl side chains can influence the material's properties, such as blood compatibility and hydrolytic stability dntb.gov.uaresearchgate.net. These polymers have potential applications in the biomedical field as biodegradable and biocompatible materials. The synthesis of such materials often involves multi-step processes where a precursor containing the methoxypropane group is reacted to form the final polymer dntb.gov.uaresearchgate.net.

Furthermore, the synthesis of methoxypropyl ketones and their derivatives provides another pathway to materials incorporating the methoxypropane group acs.org. These ketones can serve as intermediates in the synthesis of more complex molecules and polymers. The reactivity of the ketone group allows for a variety of chemical transformations, enabling the integration of the methoxypropane moiety into diverse material backbones.

The table below summarizes examples of how the methoxypropane moiety, potentially introduced via this compound, is incorporated into advanced functional materials.

| Material Class | Synthetic Strategy | Potential Application |

| Photochromic Compounds | Incorporation as a building block in multi-step synthesis. | Advanced optical devices, smart windows. |

| Functional Polycarbonates | Introduction of methoxypropyl side chains to the polymer backbone. | Biodegradable and biocompatible medical implants. |

| Functionalized Ketones | Synthesis of methoxypropyl ketones as intermediates. | Precursors for specialized polymers and organic materials. |

Advanced Biological and Medicinal Chemistry Explorations (beyond basic therapeutic applications)

Beyond its role as a simple chemical intermediate, this compound and the corresponding methoxypropane moiety are finding application in more sophisticated areas of biological and medicinal chemistry. These include the development of molecular probes to investigate biological mechanisms and as precursors for advanced radiopharmaceuticals for diagnostic imaging.

Probes for Mechanistic Biological Studies

The methoxypropane group can be incorporated into larger molecules designed as probes to study complex biological processes at the molecular level. The physicochemical properties imparted by this group, such as lipophilicity and hydrogen bonding capability, can influence how these probes interact with biological targets.

A notable example is the investigation of the antitumor activity of certain metal complexes. In one study, a copper complex incorporating a ligand with a methoxypropyl group was synthesized to probe its mechanism of action against cancer cells. This complex was found to induce cell death, and the study explored its effects on cellular processes like iron depletion and hypoxia signaling . The methoxypropane moiety in such a probe can be critical for its cellular uptake and distribution, allowing researchers to dissect the intricate pathways of drug action.

The design of such probes often involves the synthesis of a core scaffold that has an affinity for a particular biological target, with the methoxypropane group being appended to modulate its properties. This compound can serve as a key reagent in this synthetic process, allowing for the straightforward introduction of the methoxypropyl tail onto the probe's framework.

Precursors for Advanced Radiopharmaceutical Development

The presence of an iodine atom in this compound makes it a particularly interesting precursor for the development of radiopharmaceuticals, especially for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The iodine can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, to create a radiotracer.

A significant area of research is the development of agents for imaging hypoxia (low oxygen levels) in tumors, as hypoxic tumors are often resistant to radiation therapy. One study detailed the synthesis of l-(4-Iodo-5-nitroimidazolyl)-2-hydroxy-3-methoxypropane, a compound designed as a potential marker for hypoxic cells iaea.orgiaea.org. In this molecule, the nitroimidazole core is the hypoxia-targeting element, while the iodo-methoxypropane side chain allows for radiolabeling. Although this particular compound showed rapid deiodination in vivo, the research demonstrates the principle of using a methoxypropane scaffold to deliver a radioisotope to a specific biological target iaea.org.

The development of such radiotracers involves a multi-step synthesis where this compound or a derivative can be a key starting material. The stable iodine atom is later replaced by a radioactive isotope in the final step of the synthesis to produce the PET or SPECT tracer. The methoxypropane linker can influence the pharmacokinetic properties of the radiopharmaceutical, such as its distribution in the body and its clearance rate, which are critical factors for obtaining clear diagnostic images.

The following table outlines the advanced biological and medicinal chemistry applications of compounds derived from or containing the methoxypropane moiety.

| Application Area | Example Compound/Concept | Role of Methoxypropane Moiety |

| Mechanistic Probes | Copper complex with a methoxypropyl-containing ligand | Modulates cellular uptake and distribution for studying antitumor mechanisms. |

| Radiopharmaceuticals | l-(4-Iodo-5-nitroimidazolyl)-2-hydroxy-3-methoxypropane | Serves as a radiolabeling precursor and influences pharmacokinetic properties for hypoxia imaging. |

Q & A

Q. How can mixed-methods approaches enhance understanding of this compound’s applications?

- Methodological Answer : Combine quantitative data (reaction yields, kinetic rates) with qualitative insights (expert interviews on synthetic challenges). Triangulate findings using case studies (e.g., failed reactions leading to new pathways) and computational simulations (MD for solvent interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.